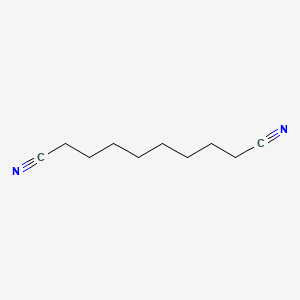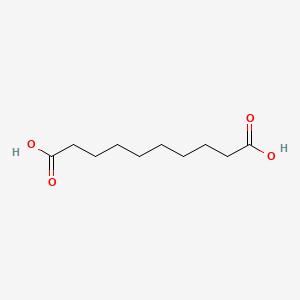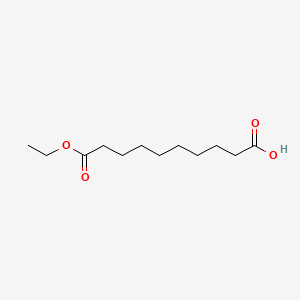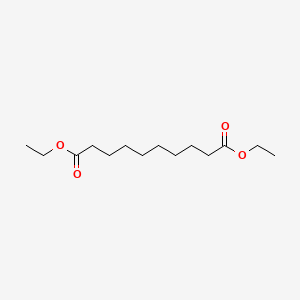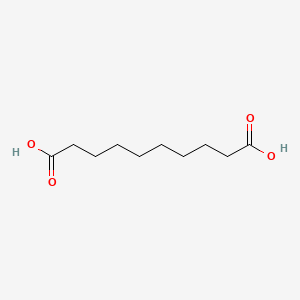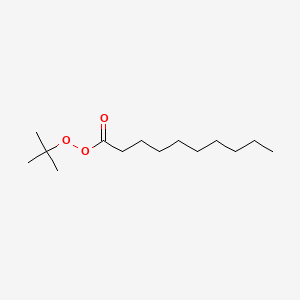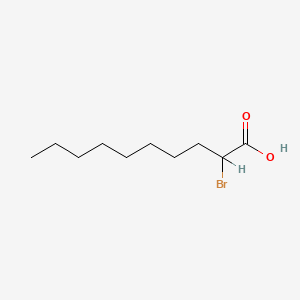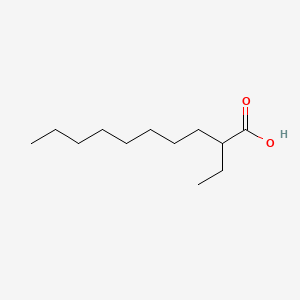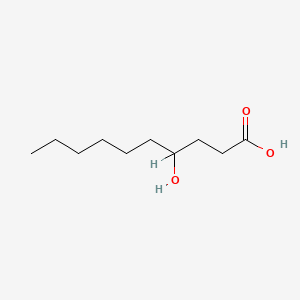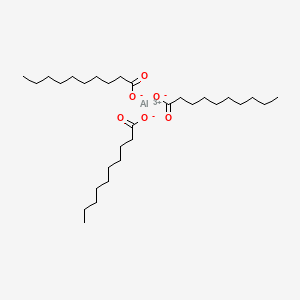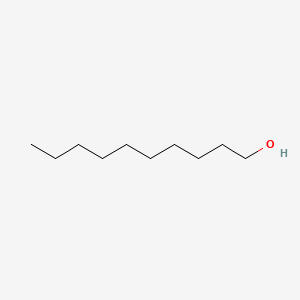
Déclopramide
Vue d'ensemble
Description
Le déclopramide est un membre de la classe des benzamides N-substitués, des inhibiteurs de la réparation de l'ADN. Il a été étudié pour son utilisation potentielle dans le traitement du cancer colorectal et des maladies inflammatoires de l'intestin . Le this compound est connu pour sa capacité à inhiber le facteur nucléaire kappaB (NFkB) et à activer la cascade des caspases par la voie mitochondriale, conduisant à la mort cellulaire (apoptose) .
Applications De Recherche Scientifique
Declopramide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of N-substituted benzamides.
Biology: Declopramide is used to investigate the mechanisms of apoptosis and DNA repair inhibition.
Medicine: It has been explored for its potential in treating colorectal cancer and inflammatory bowel disease.
Mécanisme D'action
Target of Action
Declopramide, a member of the N-substituted benzamide class of DNA repair inhibitors, primarily targets DNA and DNA topoisomerases 2-alpha and 2-beta . These targets play a crucial role in DNA replication and cell division, making them important targets for cancer treatment .
Mode of Action
Declopramide interacts with its targets through two possible mechanisms. One involves the nuclear localizing factor kappaB (NFkB), and the other involves the activation of the caspase cascade via the mitochondrial pathway . Both of these interactions lead to cell death, also known as apoptosis . Declopramide may also increase the susceptibility of cancer cells to traditional radiation and/or chemotherapy treatment .
Biochemical Pathways
The biochemical pathways affected by Declopramide involve the NFkB pathway and the caspase cascade via the mitochondrial pathway . These pathways lead to apoptosis, or programmed cell death, which is a crucial process in controlling cell proliferation and survival .
Pharmacokinetics
These properties significantly impact the bioavailability of the drug, influencing its therapeutic effectiveness .
Result of Action
The molecular and cellular effects of Declopramide’s action primarily involve the induction of apoptosis, or cell death . This is achieved through the activation of the caspase cascade via the mitochondrial pathway and the involvement of NFkB .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Declopramide. Factors such as diet, lifestyle, and exposure to other chemicals can affect the metabolism and effectiveness of the drug . Understanding these factors can guide the choice of appropriate drug and dose for individual patients .
Analyse Biochimique
Biochemical Properties
Declopramide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets NFkB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By inhibiting NFkB, Declopramide disrupts the transcription of genes involved in inflammation and cell proliferation. Additionally, Declopramide interacts with DNA topoisomerase 2-alpha and 2-beta, enzymes that help manage DNA supercoiling and are essential for DNA replication and transcription . These interactions lead to the inhibition of DNA repair and the induction of apoptosis in cancer cells.
Cellular Effects
Declopramide exerts various effects on different types of cells and cellular processes. In cancer cells, it induces apoptosis by activating the caspase cascade via the mitochondrial pathway . This process involves the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently caspase-3, leading to cell death . Declopramide also causes a G2/M cell cycle block, preventing cells from progressing through the cell cycle and proliferating . Furthermore, it influences cell signaling pathways by inhibiting NFkB, which reduces the expression of genes involved in inflammation and cell survival .
Molecular Mechanism
At the molecular level, Declopramide exerts its effects through two primary mechanisms. First, it inhibits NFkB, preventing the transcription of genes involved in inflammation and cell proliferation . Second, it activates the caspase cascade via the mitochondrial pathway, leading to apoptosis . This activation involves the release of cytochrome c from the mitochondria, which then binds to apoptotic protease activating factor-1 (Apaf-1) and forms the apoptosome. The apoptosome activates caspase-9, which in turn activates caspase-3, leading to the degradation of cellular components and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Declopramide change over time. The stability and degradation of Declopramide can influence its long-term effects on cellular function. Studies have shown that Declopramide remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to Declopramide has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of Declopramide vary with different dosages in animal models. At lower doses, Declopramide has been shown to inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, Declopramide can cause adverse effects, including toxicity and damage to healthy tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing significant toxicity . These findings highlight the importance of optimizing the dosage of Declopramide for safe and effective use in clinical settings.
Metabolic Pathways
Declopramide is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of Declopramide, leading to its biotransformation and elimination from the body . The metabolic pathways of Declopramide can influence its pharmacokinetics and pharmacodynamics, affecting its efficacy and safety
Transport and Distribution
Declopramide is transported and distributed within cells and tissues through various mechanisms. After entering the systemic circulation, it is distributed to different tissues based on factors such as blood perfusion, tissue binding, and membrane permeability . Declopramide’s distribution is generally uneven, with higher concentrations in richly vascularized areas . The transport of Declopramide within cells may involve specific transporters or binding proteins, which can influence its localization and accumulation . Understanding the transport and distribution of Declopramide is essential for optimizing its therapeutic effects and minimizing potential side effects.
Subcellular Localization
The subcellular localization of Declopramide plays a crucial role in its activity and function. Declopramide has been shown to localize to the nucleus, where it inhibits NFkB and disrupts DNA repair processes . Additionally, it localizes to the mitochondria, where it activates the caspase cascade and induces apoptosis . The targeting of Declopramide to specific subcellular compartments may involve post-translational modifications or targeting signals that direct it to these locations . Understanding the subcellular localization of Declopramide can provide insights into its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Une méthode courante comprend la réaction du chlorure de 3-chloropropionyle avec l'aniline pour former le 3-chloropropionanilide, qui est ensuite cyclisé pour former le déclopramide . Les méthodes de production industrielles impliquent généralement des voies de synthèse similaires mais sont optimisées pour la production à grande échelle, assurant un rendement élevé et une pureté élevée .
Analyse Des Réactions Chimiques
Le déclopramide subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former divers produits d'oxydation.
Réduction : Il peut être réduit dans des conditions spécifiques pour produire des dérivés réduits.
Substitution : L'atome de chlore dans le this compound peut être substitué par d'autres groupes fonctionnels à l'aide de réactifs et de conditions appropriés.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium et des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la réactivité des benzamides N-substitués.
Biologie : Le this compound est utilisé pour étudier les mécanismes de l'apoptose et de l'inhibition de la réparation de l'ADN.
Mécanisme d'action
Le this compound exerce ses effets par deux mécanismes principaux :
Inhibition du NFkB : Le this compound inhibe l'activation du NFkB en empêchant la dégradation de l'IkappaBbeta, ce qui conduit à une transcription réduite des gènes de survie.
Activation de la cascade des caspases : Le this compound active la cascade des caspases par la voie mitochondriale, ce qui entraîne l'apoptose.
Comparaison Avec Des Composés Similaires
Le déclopramide est comparé à d'autres benzamides N-substitués comme le métoclopramide et la procaïnamide. Alors que le métoclopramide est principalement utilisé comme antiémétique et la procaïnamide comme antiarythmique, le this compound est unique par son double mécanisme d'inhibition du NFkB et d'activation de la cascade des caspases . Les composés similaires incluent :
- Métoclopramide
- Procaïnamide
- N-acétyl-déclopramide
La capacité du this compound à induire l'apoptose et à inhiber le NFkB en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
4-amino-3-chloro-N-[2-(diethylamino)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O/c1-3-17(4-2)8-7-16-13(18)10-5-6-12(15)11(14)9-10/h5-6,9H,3-4,7-8,15H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYAKZXEBSVURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862460 | |
| Record name | 4-Amino-3-chloro-N-(2-(diethylamino)ethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Declopramide is a member of the N-substituted benzamide class of DNA repair inhibitors. There are two possible mechanisms of action of declopramide, with one involving (nuclear localizing factor kappaB) NFkB and the other involving the activation of the caspase cascade via the mitochondrial pathway, both of which lead to cell death (apoptosis). Declopramide may also increase the susceptibility of cancer cells to traditional radiation and/or chemotherapy treatment. It is proposed that G2/M cell cycle block is induced by pathways other than the protein 53 (p53) pathway. | |
| Record name | Declopramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06421 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
891-60-1 | |
| Record name | Declopramide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000891601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Declopramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06421 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Amino-3-chloro-N-(2-(diethylamino)ethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECLOPRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/916GJF577D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


